molecular formula C16H16N2O3S B11695170 Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11695170
M. Wt: 316.4 g/mol
InChI Key: SKRHUYIAOHIWSN-UHFFFAOYSA-N
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Description

METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as solvent-free reactions or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism by which METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the tetrahydropyridine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific structural features, such as the combination of a cyano group, a methylphenyl group, and a tetrahydropyridine ring

Biological Activity

Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (referred to as MCT) is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of MCT, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MCT has the molecular formula C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S and a molecular weight of 318.35 g/mol. The compound features a tetrahydropyridine ring with a cyano group and a methylphenyl moiety, contributing to its biological activity. Notably, it exhibits moderate lipophilicity with a logP value of 0.9035, suggesting potential for membrane permeability and interaction with biological targets.

Biological Activities

1. Enzyme Inhibition:
MCT is hypothesized to interact with various enzymes due to the presence of the cyano group and tetrahydropyridine structure. Compounds with similar structures have shown promise in inhibiting enzymes involved in metabolic pathways and signaling processes. For instance, studies have indicated that derivatives of tetrahydropyridine can inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .

2. Antimicrobial Activity:
Research has demonstrated that compounds related to MCT possess antimicrobial properties. For example, certain tetrahydropyridine derivatives have been shown to exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

3. Antioxidant Properties:
MCT may also demonstrate antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Compounds with similar structural motifs have been studied for their ability to scavenge free radicals and reduce oxidative damage in cells .

Case Studies

Several studies highlight the biological efficacy of compounds structurally related to MCT:

  • Study on DHODH Inhibition: A series of tetrahydropyridine derivatives were synthesized and evaluated for their inhibitory effects on DHODH. One particular derivative exhibited an IC50 value significantly lower than known inhibitors, indicating strong potential for therapeutic applications in immunosuppressive therapies .
  • Antimicrobial Screening: A recent study evaluated the antimicrobial properties of various tetrahydropyridine derivatives against clinical isolates of bacteria. The results showed that specific compounds had IC50 values in the low micromolar range against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .

Research Findings Summary Table

Property Value/Description
Molecular FormulaC15H14N2O4SC_{15}H_{14}N_{2}O_{4}S
Molecular Weight318.35 g/mol
LogP0.9035 (moderate lipophilicity)
Enzyme TargetDihydroorotate dehydrogenase (DHODH)
Antimicrobial ActivityEffective against Staphylococcus aureus
Antioxidant ActivityPotential scavenger of free radicals

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C16H16N2O3S/c1-10-3-5-11(6-4-10)12-7-14(19)18-16(13(12)8-17)22-9-15(20)21-2/h3-6,12H,7,9H2,1-2H3,(H,18,19)

InChI Key

SKRHUYIAOHIWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC

Origin of Product

United States

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